1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The compound 1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic scaffold with a carbonitrile group at position 2. Its structure features a 2,4-dichlorobenzylamino substituent at position 1 and a methyl group at position 3.
Properties
Molecular Formula |
C20H14Cl2N4 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N4/c1-12-8-19(24-11-13-6-7-14(21)9-16(13)22)26-18-5-3-2-4-17(18)25-20(26)15(12)10-23/h2-9,24H,11H2,1H3 |
InChI Key |
WHHJOQICRGRTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=C(C=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of 2,4-dichlorobenzylamine with 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The activity and physicochemical properties of pyrido[1,2-a]benzimidazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Halogen Effects: Dichloro-substituted analogs (e.g., 3,4-dichloro in ) exhibit higher lipophilicity compared to mono-halogenated () or non-halogenated derivatives .
- Solubility : Hydrophilic groups (e.g., 2-hydroxyethyl in ) improve aqueous solubility, whereas dichlorobenzyl groups favor membrane permeability .
- Steric and Electronic Effects : Bulky substituents like piperazinyl () may hinder target binding but enhance selectivity for larger enzyme pockets .
Physicochemical Properties
Table 2: Analytical and Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
